![molecular formula C11H15F3N4O B3139203 (4-甲基哌嗪-1-基)-[1-甲基-3-(三氟甲基)吡唑-4-基]甲酮 CAS No. 477709-04-9](/img/structure/B3139203.png)
(4-甲基哌嗪-1-基)-[1-甲基-3-(三氟甲基)吡唑-4-基]甲酮
描述
“(4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone” is a compound that has been studied for its anti-inflammatory effects . It has been found to have anti-nociceptive activity, reducing the number of writhings induced by acetic acid in a dose-dependent manner . It also reduced oedema formation at all hours of the paw oedema induced by carrageenan test .
科学研究应用
合成和结构分析
- 合成技术:包括类似于“(4-甲基哌嗪-1-基)-[1-甲基-3-(三氟甲基)吡唑-4-基]甲酮”的化合物在内的多种新型衍生物已使用不同的化学工艺合成。这些工艺旨在探索化合物的抗真菌、抗菌和抗癌潜力,以及它们的结构和化学性质 (Lv 等,2013)。
- 晶体结构:已执行包括晶体结构分析在内的详细表征,以了解这些化合物的分子构型和相互作用模式。此类分析对于指导设计具有所需生物学性质的化合物至关重要 (Cao 等,2010)。
生物活性
- 抗真菌活性:研究表明,这些衍生物中的特定结构修饰会显著影响其抗真菌活性。这表明通过微调这些化合物的分子结构来开发新的抗真菌剂是一条有希望的途径 (Lv 等,2013)。
- 抗菌和抗癌特性:各种研究已经合成并测试了该化合物的类似物及其抗菌和抗癌活性。这些研究旨在通过探索化合物对不同细菌菌株和癌细胞系的疗效来识别潜在的治疗剂 (Hafez 等,2016)。
潜在治疗应用
- 中枢神经系统 (CNS) 抑制剂活性:一些衍生物显示出潜在的中枢神经系统抑制剂特性,以及抗惊厥作用,表明它们可能用于开发治疗神经系统疾病 (Butler 等,1984)。
- 抑制酶活性:某些化合物已证明具有抑制果糖-1,6-双磷酸酶等酶的能力,这对于调节葡萄糖代谢至关重要。这些发现突出了设计可用于管理与葡萄糖代谢相关的疾病的新型抑制剂的潜力 (Rudnitskaya 等,2009)。
作用机制
Target of Action
The primary target of this compound is the H4 receptor , which is expressed in the membrane of immune cells . The H4 receptor is responsible for histamine-induced chemotaxis and is a potential target for the design and synthesis of new compounds for treating chronic inflammatory diseases .
Mode of Action
The compound interacts with its target, the H4 receptor, to modulate the inflammatory response. It is suggested that the compound may inhibit the activity of the H4 receptor, thereby reducing histamine-induced chemotaxis . This interaction results in changes in the inflammatory response, potentially reducing inflammation and associated symptoms.
Biochemical Pathways
The compound’s interaction with the H4 receptor affects the inflammatory response pathway. Inflammation is characterized by the production and release of pro-inflammatory mediators, such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines . By inhibiting the H4 receptor, the compound may reduce the production and release of these mediators, thereby affecting the downstream effects of the inflammatory response.
Result of Action
The compound’s action results in a reduction in inflammation and associated symptoms. Studies have shown that the compound decreased the number of writhings induced by acetic acid in a dose-dependent manner . Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
生化分析
Biochemical Properties
(4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . Additionally, (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events.
Cellular Effects
The effects of (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to reduce the migration of polymorphonuclear cells and decrease the activity of myeloperoxidase enzyme, which is crucial in the inflammatory response . Furthermore, (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone affects the expression of genes involved in inflammation and immune response, thereby altering cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone involves several key interactions at the molecular level. This compound binds to specific biomolecules, inhibiting or activating their function. For instance, it has been shown to bind to the active site of certain enzymes, inhibiting their catalytic activity and preventing the production of pro-inflammatory mediators . Additionally, (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone remains stable under certain conditions, maintaining its activity over extended periods . Its degradation products may also have biological activity, potentially contributing to the overall effects observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone vary with different dosages in animal models. At lower doses, this compound has been shown to exert anti-inflammatory effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risk of adverse effects.
Metabolic Pathways
(4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized by enzymes in the liver, leading to the formation of metabolites that may have distinct biological activities . The metabolic flux and levels of metabolites can be influenced by the presence of (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone, affecting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone within cells and tissues are critical factors that determine its biological effects. This compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . The localization and concentration of (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone within cells can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone within subcellular structures can affect its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
(4-methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O/c1-16-3-5-18(6-4-16)10(19)8-7-17(2)15-9(8)11(12,13)14/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWQCABZXZNMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(N=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



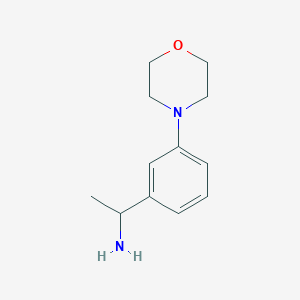
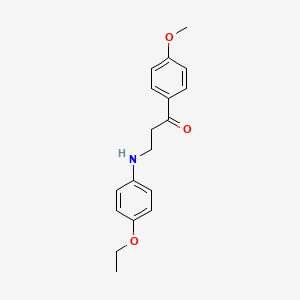
![N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide](/img/structure/B3139126.png)
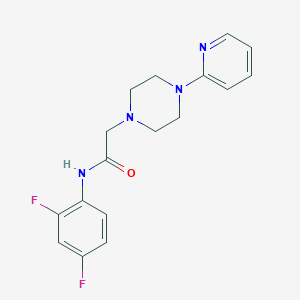
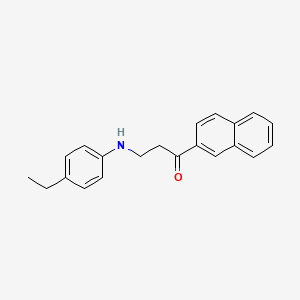
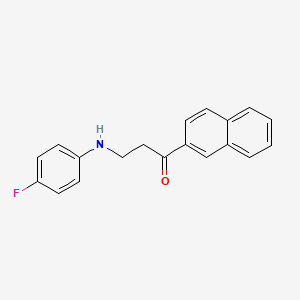
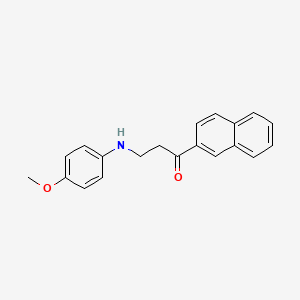
![3-(1,3-Benzodioxol-5-ylamino)-1-[1,1'-biphenyl]-4-yl-1-propanone](/img/structure/B3139144.png)
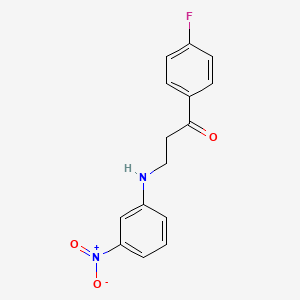
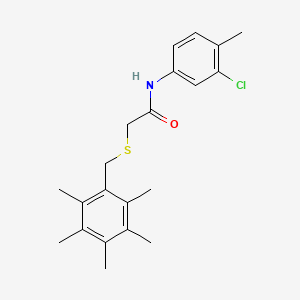
![1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B3139161.png)
![1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B3139162.png)
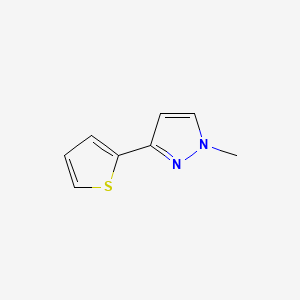
![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B3139202.png)